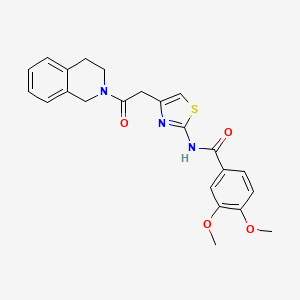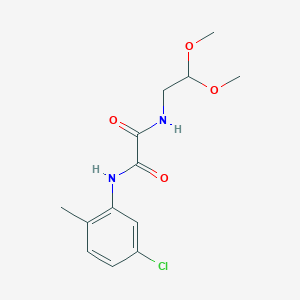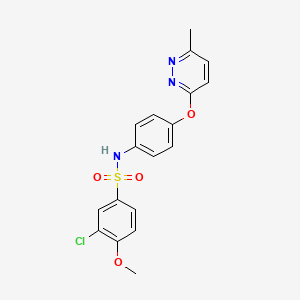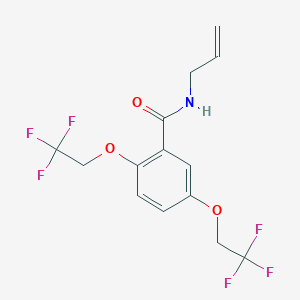![molecular formula C20H15Cl3OS B2965628 1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]-1-ethanol CAS No. 252026-72-5](/img/structure/B2965628.png)
1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]-1-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]-1-ethanol, also known as 4-chloro-2-(2-chlorophenylsulfanyl)phenyl ethanol (CCPESPE), is a synthetic compound that has been studied extensively in recent years. It is a highly potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. CCPESPE has been studied for its potential use in the treatment of various inflammatory and pain conditions, as well as for its possible roles in cancer and cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
Overview
1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]-1-ethanol is a chemical compound with potential applications in various scientific research areas. This review delves into the applications of this compound, focusing on its role in scientific studies and experiments, excluding drug use, dosage, and side effects. References from scientific literature are provided to support the information presented.
Environmental Implications and Bioremediation
One significant area of research involving chlorinated compounds similar to 1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]-1-ethanol is their environmental impact and potential for bioremediation. For instance, studies on DDT and its derivatives highlight the challenges and strategies for dealing with persistent organic pollutants in the environment. Bioremediation, the process of using microorganisms to degrade or transform contaminants, has been explored as a viable method for mitigating the environmental persistence of chlorinated compounds. Researchers have investigated the microbial degradation pathways, identifying specific strains capable of breaking down these pollutants and reducing their toxicity and longevity in ecosystems (Foght, April, Biggar, & Aislabie, 2001).
Analytical and Detection Techniques
In the field of analytical chemistry, chlorinated compounds including 1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]-1-ethanol can be used as reference standards or analytes in the development and optimization of detection methods. Techniques such as gas chromatography (GC), liquid chromatography (LC), and mass spectrometry (MS) have been employed to quantify and analyze the presence of chlorinated compounds in environmental samples. These analytical methods are crucial for monitoring pollution levels, understanding the distribution and fate of these compounds in nature, and assessing the effectiveness of remediation efforts.
Role in Energy Production and Biofuel Research
Chlorinated compounds have also been evaluated for their potential roles in energy production and as biofuel additives. Research on bioethanol production, for example, has explored the use of various lignocellulosic materials as substrates for ethanol fermentation. The optimization of hydrolysis and fermentation processes can lead to more efficient and sustainable biofuel production, offering an alternative to fossil fuels and reducing the carbon footprint of energy consumption (Swati, Haldar, Ganguly, & Chatterjee, 2013).
Eigenschaften
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-(2-chlorophenyl)sulfanylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3OS/c21-16-9-5-14(6-10-16)20(24,15-7-11-17(22)12-8-15)13-25-19-4-2-1-3-18(19)23/h1-12,24H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIJPNLQOFBTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-fluorobenzyl)-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965547.png)
![Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2965548.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)

![1,3,7-trimethyl-8-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965555.png)


![2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-methylpentan-2-yl)acetamide](/img/structure/B2965559.png)
![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2965561.png)

![4-tert-butyl-2-oxo-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2965564.png)

